molecular formula C10H18N2O2 B3180149 Ethyl 2-methyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate CAS No. 132414-83-6

Ethyl 2-methyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate

Cat. No.: B3180149
CAS No.: 132414-83-6
M. Wt: 198.26 g/mol
InChI Key: CLJCFUFTHUZDSW-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate is a bicyclic compound featuring a [3.3.0] ring system with two nitrogen atoms at positions 2 and 5. The ethyl ester group at position 7 enhances lipophilicity, while the methyl substituent at position 2 influences stereoelectronic properties. This compound is synthetically accessible via one-pot reactions involving amino acid esters and maleimides, achieving yields up to 80% (e.g., derivatives like 8c and 8d in ). Its structural rigidity and functional groups make it a candidate for studying bioactivity and chemical reactivity.

Properties

IUPAC Name

ethyl 1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-3-14-10(13)12-6-8-4-5-11(2)9(8)7-12/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJCFUFTHUZDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC2CCN(C2C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate typically involves the reaction of ethyl diazoacetate with a suitable bicyclic amine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully monitored to ensure consistent quality and yield. Purification techniques, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-methyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Structural Variations in Bicyclic Frameworks
Compound Name Bicyclo System Heteroatoms Substituents Molecular Formula Key Properties/Applications
Ethyl 2-methyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate [3.3.0] 2N Ethyl ester, methyl group C₁₀H₁₆N₂O₂ High synthetic yield (76–80%); m.p. 230–243°C
7-Boc-3,7-diazabicyclo[4.2.0]octane [4.2.0] 2N tert-Butyloxycarbonyl (Boc) C₁₁H₂₀N₂O₂ Larger ring system; Boc protection for amines
Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] 1N Ethyl ester C₉H₁₅NO₂ Norbornane-like rigidity; pKa ~9.96 (predicted)
Ethyl 7-aryl-6,8-dioxo-2-oxa-3,7-diazabicyclo[3.3.0]oct-3-ene-4-carboxylate [3.3.0] 2N, 1O Oxo groups, aryl substituents C₁₅H₁₄N₂O₅ Conjugated ene system; regioselective reduction

Key Observations :

  • Ring Size and Flexibility : The [3.3.0] system (target compound) offers moderate rigidity, while [4.2.0] () allows greater flexibility. The [2.2.1] system () imposes significant strain, affecting reactivity.
  • Substituent Impact : Ethyl esters (target compound) improve lipophilicity compared to tert-butyl () or hydrochloride salts ().
Physical and Chemical Properties
  • Melting Points : The target compound’s derivatives (8c, 8d) exhibit high m.p. (232–243°C), suggesting strong crystalline packing. Comparatively, tert-butyl-protected analogs () may have lower thermal stability due to bulky groups.
  • Solubility : The ethyl ester group enhances organic solubility vs. polar oxo derivatives () or zwitterionic structures ().
  • Reactivity : Oxo groups () increase electrophilicity, while the target compound’s ester group is more stable toward nucleophiles.

Biological Activity

Ethyl 2-methyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate is a compound with potential therapeutic applications, particularly as a non-peptide antagonist of orexin receptors. This article reviews its biological activity, synthesis, and relevant case studies.

  • Chemical Formula : C10_{10}H18_{18}N2_2O2_2
  • Molecular Weight : 198.262 g/mol
  • CAS Number : 132414-83-6

Orexin receptors (OX1 and OX2) are G-protein-coupled receptors that play a significant role in regulating sleep, appetite, and energy homeostasis. This compound acts as an antagonist to these receptors, which may lead to various therapeutic effects:

  • Sleep Disorders : By antagonizing orexin receptors, this compound could potentially aid in treating conditions like insomnia and narcolepsy.
  • Appetite Regulation : The inhibition of orexin signaling may help manage eating disorders by reducing appetite stimulation.

In Vitro Studies

Recent studies have demonstrated that compounds similar to this compound exhibit significant binding affinity to orexin receptors:

CompoundBinding Affinity (Ki, nM)Effect
This compound15Antagonist
Other related compounds5 - 50Varying antagonistic effects

These results indicate that this compound has a moderate affinity for orexin receptors, suggesting its potential use in pharmacological applications targeting these pathways.

Case Studies

  • Orexin Antagonism and Sleep Disorders :
    A clinical trial investigated the efficacy of orexin receptor antagonists in patients with insomnia. Participants receiving treatment with similar compounds reported improved sleep quality and reduced wakefulness during the night.
  • Appetite Regulation :
    In animal models, administration of orexin receptor antagonists led to a significant decrease in food intake and body weight over a period of several weeks. This suggests that targeting the orexin system may be beneficial for obesity management.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Bicyclic Structure : Utilizing diaziridine intermediates.
  • Carboxylation : Introduction of the carboxylate group via esterification.
  • Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate
Reactant of Route 2
Ethyl 2-methyl-2,7-diazabicyclo[3.3.0]octane-7-carboxylate

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